![molecular formula C19H23N7O B5596413 4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5596413.png)

4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine" belongs to a class of compounds known for their intricate synthesis pathways and potential for diverse chemical reactions. This compound's structure suggests a potential for interaction with various biological targets due to the presence of multiple functional groups.

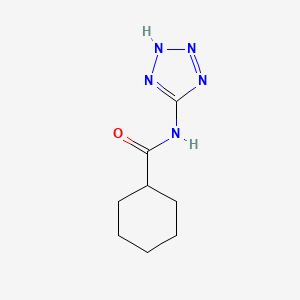

Synthesis Analysis

The synthesis of compounds similar to "4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine" typically involves multi-step chemical reactions, starting from basic chemical building blocks to form the complex structures. For example, compounds with imidazo[1,2-a]pyridine and pyridine derivatives are synthesized through cyclization of aminopyridines and chloro ketones, further modified by substituting different groups at specific positions to enhance their chemical and biological properties (Starrett et al., 1989).

Molecular Structure Analysis

The molecular structure of compounds like "4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine" is characterized by their imidazo[1,2-a]pyridine core, with various substituents that influence their chemical behavior and interaction capabilities. Crystal structure and Hirshfeld surface analysis provide insights into the molecular conformation, intermolecular interactions, and potential reactive sites (Dhanalakshmi et al., 2018).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

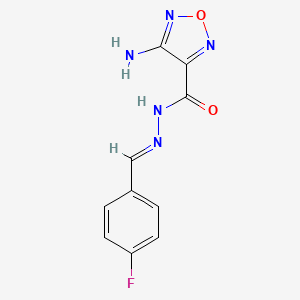

Synthesis of Isoxazolones and Their Transformation : Isoxazolones, when substituted with a nitropyridine group and reacted with triethylamine, yield imidazo[1,2-a]pyridines and indoles. This transformation showcases the compound's role in synthesizing complex heterocycles, potentially applicable in material science or as pharmacophores in drug design (Khalafy, Setamdideh, & Dilmaghani, 2002).

Conformationally Restricted Fused Imidazole Derivatives : The study on conformationally restricted fused imidazole derivatives indicates their potential in developing selective 5-HT3 receptor antagonists, which are significant for treating various conditions including irritable bowel syndrome and chemotherapy-induced nausea (Ohta et al., 1996).

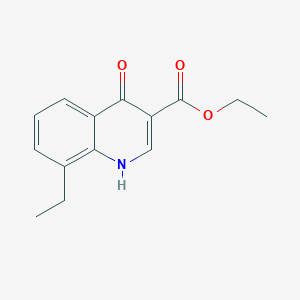

Low-Cost Emitters with Large Stokes' Shift : A one-pot synthesis method for 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlights their optical properties, including large Stokes' shifts and quantum yields. Such compounds have applications in creating luminescent materials for various technologies (Volpi et al., 2017).

Catalytic Activity and Molecular Structure : Research on Pd(II) complexes with ONN pincer ligands, including those with pyridine-imidazole structures, showcases their catalytic efficiency in reactions like the Suzuki-Miyaura coupling. These studies contribute to the development of more effective catalysts in organic synthesis (Shukla et al., 2021).

Potential Therapeutic Applications

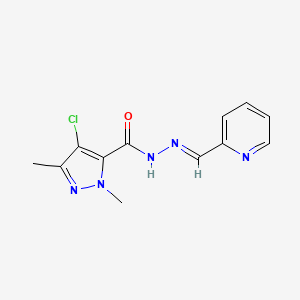

Antimycobacterial Activity : Imidazole derivatives have been synthesized with structures aiming to mimic potent antimycobacterial agents. Some of these compounds show promising in vitro activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Miranda & Gundersen, 2009).

Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been evaluated as antiprotozoal agents, showing efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings highlight their potential as novel therapeutics for protozoal infections (Ismail et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methoxy-6-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-27-17-11-16(23-19(20)24-17)25-8-4-15(5-9-25)18-22-7-10-26(18)13-14-3-2-6-21-12-14/h2-3,6-7,10-12,15H,4-5,8-9,13H2,1H3,(H2,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGMTKNJFLUNHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)

![N-1,3-benzothiazol-2-yl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5596337.png)

![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)

![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)

![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)

![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)

![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)

![N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)

![1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5596407.png)